Methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate
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Overview
Description
Methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate is a chemical compound with the molecular formula C10H17NO4 and a molecular weight of 215.25 g/mol . This compound is characterized by a pyrrolidine ring substituted with a methoxy-oxopropyl group and a carboxylate ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with methoxy-oxopropyl reagents under specific conditions. One common method includes the esterification of pyrrolidine-2-carboxylic acid with methoxy-oxopropyl alcohol in the presence of a catalyst such as sulfuric acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy-oxopropyl group, leading to the formation of different derivatives.
Scientific Research Applications
Methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: This compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy-oxopropyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The pyrrolidine ring provides structural stability and contributes to the compound’s overall reactivity .
Comparison with Similar Compounds
Methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate can be compared with other pyrrolidine derivatives, such as:
Methyl 5-oxopyrrolidine-2-carboxylate: Lacks the methoxy-oxopropyl group, resulting in different reactivity and applications.
Ethyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate: Similar structure but with an ethyl ester group, leading to variations in solubility and reactivity.
Pyrrolidine-2-carboxylic acid: The parent compound without esterification, used in different chemical contexts.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in scientific research.
Properties
IUPAC Name |
methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-14-9(12)6-4-7-3-5-8(11-7)10(13)15-2/h7-8,11H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHZXSSBOJSEAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CCC(N1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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